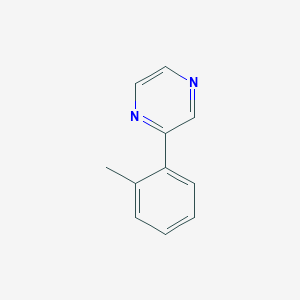
2-(o-Tolyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(o-Tolyl)pyrazine is an organic compound that belongs to the pyrazine family It is characterized by a pyrazine ring substituted with an o-tolyl group at the second position
科学的研究の応用
2-(o-Tolyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 2-(o-Tolyl)pyrazine, also known as 2-(2-methylphenyl)pyrazine, is involved in the process of ketone-directed ortho C−H arylation . This compound acts as a ligand and enhances the efficiency of this process . The increased catalytic activity is attributed to the formation of a cyclometallated complex containing the NC-type ligand .
Mode of Action
This compound interacts with its targets by forming a cyclometallated complex with the NC-type ligand . This complex formation accelerates the ortho-arylation of the ketone substrate . The addition of a catalytic amount of an NC-type ligand improves the ketone-directed ortho C−H arylation, while a full equivalent shuts down the transformation .
Biochemical Pathways
It is known that the compound plays a role in the ortho c−h arylation of ketone substrates . This suggests that it may influence pathways related to ketone metabolism and aromatic compound synthesis.
Pharmacokinetics
Given its role in enhancing the efficiency of ketone-directed ortho c−h arylation , it can be inferred that it may have good bioavailability and metabolic stability
Result of Action
The primary result of the action of this compound is the enhanced efficiency of ketone-directed ortho C−H arylation . This leads to increased catalytic activity and the acceleration of the ortho-arylation of the ketone substrate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and the concentration of the NC-type ligand can affect the compound’s efficacy . Additionally, factors such as temperature, pH, and the presence of other chemical species in the reaction environment may also influence the stability and action of this compound.
生化学分析
Biochemical Properties
These properties contribute to unique applications in molecular recognition .
Cellular Effects
The cellular effects of 2-(o-Tolyl)pyrazine are currently under investigation. It has been observed that pyrazines can have a variety of effects on cells. For example, some pyrazines have been found to have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is known that pyrazines can interact with various biomolecules. For instance, in a study on ketone-directed ortho C−H arylation, it was found that the addition of a catalytic amount of an NC-type ligand, such as this compound, significantly enhances the reaction .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazines can vary over time, depending on factors such as concentration, exposure time, and environmental conditions .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that the effects of pyrazines can vary with different dosages, and toxic or adverse effects may be observed at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that pyrazines can be involved in various metabolic processes. For instance, pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Transport and Distribution
It is known that pyrazines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrazines can be localized in various subcellular compartments, depending on their physicochemical properties and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: 2-(o-Tolyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(o-Tolyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated pyrazine derivatives .
類似化合物との比較
- 2,3,5,6-Tetramethylpyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Comparison: 2-(o-Tolyl)pyrazine is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to other pyrazine derivatives.
特性
IUPAC Name |
2-(2-methylphenyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGXCVUYBNYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2910380.png)
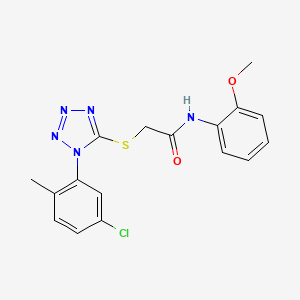
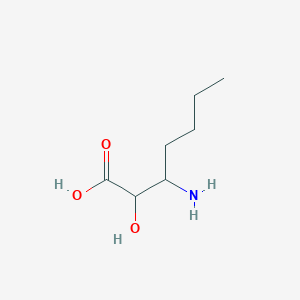
![2,6-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2910385.png)
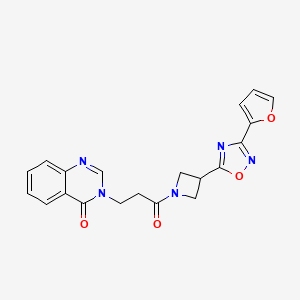
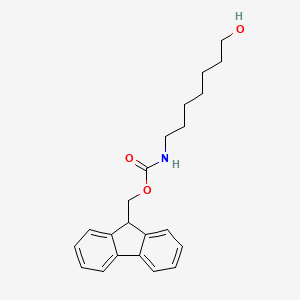
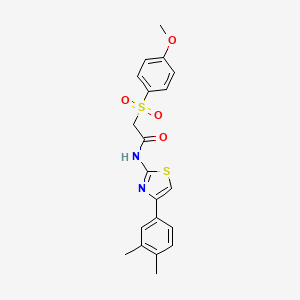
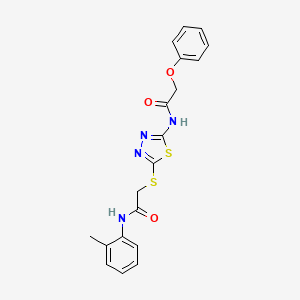
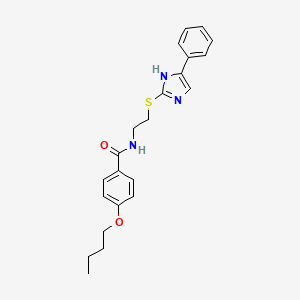
![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)
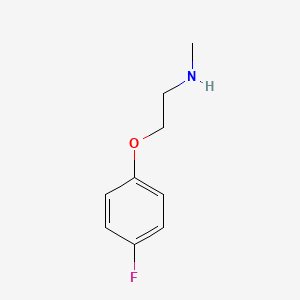
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)
![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
